Chloromethyl 6-chlorodecanoate

Description

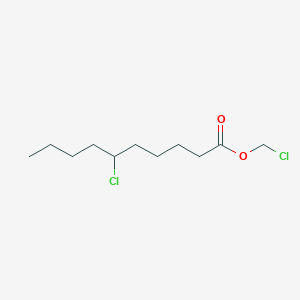

Chloromethyl 6-chlorodecanoate is a chlorinated aliphatic ester with a decanoic acid backbone substituted with chlorine atoms at the methyl ester group (position 1) and the sixth carbon of the alkyl chain. This compound belongs to a broader class of chlorinated esters, which are characterized by their reactivity, lipophilicity, and utility as intermediates in organic synthesis. For example, Chloromethyl 6-chloroheptanoate (CAS 80418-62-8) and Chloromethyl 7-chloroheptanoate (CAS 80418-63-9) share similar substitution patterns and molecular weights (~155.5 g/mol) . These compounds are typically synthesized via esterification of chlorinated carboxylic acids with chlorinated alcohols, followed by purification under controlled conditions.

Properties

CAS No. |

80418-83-3 |

|---|---|

Molecular Formula |

C11H20Cl2O2 |

Molecular Weight |

255.18 g/mol |

IUPAC Name |

chloromethyl 6-chlorodecanoate |

InChI |

InChI=1S/C11H20Cl2O2/c1-2-3-6-10(13)7-4-5-8-11(14)15-9-12/h10H,2-9H2,1H3 |

InChI Key |

MMRVINVMGHJPGW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCCC(=O)OCCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 6-chlorodecanoate can be synthesized through the chloromethylation of 6-chlorodecanoic acid. The reaction typically involves the use of chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under acidic conditions, often using hydrochloric acid (HCl) as a proton source .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 6-chlorodecanoate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, such as amines, alcohols, or thiols, leading to the formation of substituted derivatives.

Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to yield 6-chlorodecanoic acid and formaldehyde.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or various amines can be used under mild to moderate conditions.

Hydrolysis: Aqueous solutions of acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed

Major Products Formed

Nucleophilic Substitution: Substituted esters or amides.

Hydrolysis: 6-Chlorodecanoic acid and formaldehyde.

Oxidation: Corresponding carboxylic acids or other oxidized derivatives

Scientific Research Applications

Chloromethyl 6-chlorodecanoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Polymer Chemistry: The compound can be used in the modification of polymers to introduce chloromethyl groups, enhancing their reactivity and functionality.

Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays

Mechanism of Action

The mechanism of action of chloromethyl 6-chlorodecanoate involves its reactivity as a chloromethylating agent. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a source of the chloromethyl group .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Chlorinated esters vary in chain length, chlorine substitution positions, and functional groups. Key analogs include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Chlorine Positions | Key Functional Groups |

|---|---|---|---|---|---|

| Chloromethyl 6-chlorodecanoate | Not Available | C₁₁H₁₉Cl₂O₂ | ~213.1 (estimated) | 1 (methyl), 6 (chain) | Ester, alkyl chloride |

| Chloromethyl 6-chloroheptanoate | 80418-62-8 | C₈H₁₂Cl₂O₂ | 155.5 | 1 (methyl), 6 (chain) | Ester, alkyl chloride |

| Chloromethyl chlorosulfate | 49715-04-0 | CCl₃O₃S | 199.45 | 1 (methyl) | Sulfate ester, chloromethyl |

| Dichloroacetic acid, hexyl ester | 37079-04-2 | C₈H₁₄Cl₂O₂ | 213.1 | 1,2 (acetic acid) | Ester, dihalide |

| Bis(Chloromethyl)Ether (BCME) | 542-88-1 | C₂H₄Cl₂O | 114.96 | 1,1' (ether linkage) | Ether, chloromethyl |

Structural Insights :

- Chain Length: Longer chains (e.g., decanoate vs. heptanoate) increase lipophilicity and molecular weight, affecting solubility and volatility .

- Chlorine Positioning : Chlorine on the methyl group (e.g., Chloromethyl chlorosulfate) enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to chain-substituted analogs .

- Functional Groups : Sulfate esters (e.g., Chloromethyl chlorosulfate) exhibit higher reactivity due to the leaving group ability of sulfate, whereas aliphatic esters (e.g., Dichloroacetic acid hexyl ester) are more stable .

Physicochemical Properties

Key Observations :

- Longer alkyl chains (e.g., decanoate) reduce volatility and increase hydrophobicity (higher LogP) compared to shorter analogs like Chloromethyl 6-chloroheptanoate .

- Chloromethyl chlorosulfate’s instability in water contrasts with the relative stability of aliphatic chlorinated esters, highlighting the impact of functional groups on reactivity .

Environmental and Regulatory Considerations

- Regulatory Status: Compounds like BCME are heavily regulated under REACH due to carcinogenicity, whereas aliphatic esters face fewer restrictions unless classified as hazardous intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.